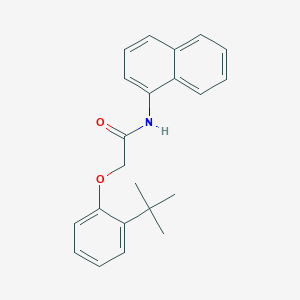

2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide

説明

特性

IUPAC Name |

2-(2-tert-butylphenoxy)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-22(2,3)18-12-6-7-14-20(18)25-15-21(24)23-19-13-8-10-16-9-4-5-11-17(16)19/h4-14H,15H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWXNZIJYSJCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide CAS number

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel compound, 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide. As of the date of this publication, this molecule is not assigned a CAS number, indicating its novelty and the absence of extensive literature. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust, scientifically-grounded protocol for its synthesis and characterization. The methodologies described herein are based on established principles of organic chemistry and draw from analogous transformations reported in peer-reviewed literature.

Introduction and Rationale

The molecular architecture of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide is a compelling fusion of two key pharmacophores: the 2-tert-butylphenoxy group and the N-(naphthalen-1-yl)acetamide moiety. The naphthalen-1-yl)acetamide framework is a recurring motif in compounds investigated for their biological activities, including potential anticancer properties. The introduction of a bulky tert-butyl group on the phenoxy ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, potentially leading to enhanced efficacy or novel pharmacological activities.

This guide aims to bridge the information gap for this novel compound by providing a detailed, step-by-step protocol for its synthesis, purification, and characterization. By doing so, we enable further investigation into its physicochemical properties and biological potential.

Physicochemical Properties (Predicted)

Due to the novelty of this compound, experimental data on its physicochemical properties are not available. The following table summarizes its predicted properties based on its chemical structure.

| Property | Value |

| Molecular Formula | C22H23NO2 |

| Molecular Weight | 345.43 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents like DCM, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. |

| CAS Number | Not assigned |

Proposed Synthetic Pathway

The synthesis of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide can be efficiently achieved through a two-step process, commencing from the commercially available starting material, 2-(2-tert-butylphenoxy)acetic acid. The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(2-tert-butylphenoxy)acetyl chloride

The initial step involves the conversion of 2-(2-tert-butylphenoxy)acetic acid to its more reactive acyl chloride derivative using a standard chlorinating agent such as thionyl chloride. This is a well-established and high-yielding transformation.

Step 2: Synthesis of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide

The second step is the nucleophilic acyl substitution reaction between the synthesized 2-(2-tert-butylphenoxy)acetyl chloride and naphthalen-1-amine. This reaction forms the stable amide bond, yielding the final product. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to quench the HCl byproduct.

Detailed Experimental Protocols

Materials and Instrumentation

-

Reagents: 2-(2-tert-butylphenoxy)acetic acid (CAS: 19271-90-0), thionyl chloride, toluene, naphthalen-1-amine, triethylamine, dichloromethane (DCM), ethyl acetate, hexane, magnesium sulfate, deionized water. All reagents should be of analytical grade and used as received unless otherwise noted.

-

Instrumentation: Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography apparatus, NMR spectrometer, and a mass spectrometer.

Synthesis of 2-(2-tert-butylphenoxy)acetyl chloride (Step 1)

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(2-tert-butylphenoxy)acetic acid (5.0 g, 24.0 mmol).

-

Add 40 mL of anhydrous toluene to dissolve the acid.

-

Slowly add thionyl chloride (5.2 mL, 72.0 mmol, 3.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-(2-tert-butylphenoxy)acetyl chloride is a viscous oil and is used in the next step without further purification.

Synthesis of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide (Step 2)

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve naphthalen-1-amine (3.44 g, 24.0 mmol, 1.0 eq) and triethylamine (5.0 mL, 36.0 mmol, 1.5 eq) in 100 mL of anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude 2-(2-tert-butylphenoxy)acetyl chloride from the previous step in 20 mL of anhydrous DCM.

-

Add the acid chloride solution dropwise to the stirred amine solution at 0 °C over a period of 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).

-

Upon completion, quench the reaction by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide as a solid.

-

Characterize the final product using:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess purity.

-

Reaction Mechanism and Visualization

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of naphthalen-1-amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Caption: Mechanism of amide bond formation.

Safety Precautions

-

Thionyl chloride is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

Triethylamine is a flammable and corrosive liquid.

-

Always work in a well-ventilated area and follow standard laboratory safety procedures.

Potential Applications and Future Directions

While the biological activity of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide has not yet been reported, its structural components suggest potential avenues for investigation. N-substituted acetamide derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents.[1] The presence of the bulky tert-butyl group may enhance its interaction with specific biological targets or improve its pharmacokinetic profile.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxicity of the compound against a panel of cancer cell lines.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand the impact of structural modifications on biological activity.

-

Target identification: Investigating the mechanism of action if biological activity is observed.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis and characterization of the novel compound 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide. By offering a clear and actionable synthetic route, this guide empowers researchers to access this molecule for further scientific exploration, paving the way for the discovery of its potential applications in medicinal chemistry and drug development.

References

-

European Journal of Medicinal Chemistry. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]

Sources

2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide, a molecule of interest for researchers in medicinal chemistry and materials science. The synthetic pathway is a robust, two-step process commencing with commercially available precursors. The initial step involves the formation of a key ether-linked carboxylic acid intermediate, 2-(2-tert-butylphenoxy)acetic acid, via a Williamson ether synthesis. The subsequent and final step is an amide bond formation, coupling the acid intermediate with 1-naphthylamine. This guide details the underlying chemical principles, reaction mechanisms, step-by-step experimental protocols, and data presentation to ensure reproducibility and a thorough understanding of the process for scientists and drug development professionals.

Introduction

N-aryl acetamide scaffolds are prevalent in a wide range of biologically active compounds and functional materials.[1][2][3] The title compound, 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide, integrates several key structural motifs: a sterically hindered tert-butylphenoxy group, a flexible acetamide linker, and a polycyclic aromatic naphthyl moiety. This combination suggests potential applications in areas where molecular rigidity and specific steric profiles are crucial, such as in the development of receptor antagonists or novel organic materials.

The synthetic strategy presented herein is designed for efficiency and reliability, employing two of the most fundamental and well-understood reactions in organic chemistry: the Williamson ether synthesis and amide coupling. This approach allows for high yields and straightforward purification, making it suitable for both small-scale laboratory synthesis and potential scale-up operations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic plan. The primary disconnection is at the amide bond, a reliable and strategically sound choice given the multitude of methods available for its formation.[4][5] This disconnection yields two key precursors: the carboxylic acid intermediate (I-1) and 1-naphthylamine (S-3) . A further disconnection of the ether bond in intermediate (I-1) points back to 2-tert-butylphenol (S-1) and a two-carbon electrophile such as ethyl bromoacetate (S-2) .

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis follows the path elucidated by the retrosynthetic analysis. It is a two-step sequence designed for optimal yield and purity.

Step 1: Synthesis of 2-(2-tert-butylphenoxy)acetic acid (I-1)

This initial step constructs the core phenoxyacetic acid structure.

Principle: Williamson Ether Synthesis The Williamson ether synthesis is a classic, robust method for forming ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7] In this reaction, the nucleophile is the phenoxide ion, generated by deprotonating the weakly acidic hydroxyl group of 2-tert-butylphenol with a suitable base. This strong nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[7][8]

The choice of a primary alkyl halide, such as ethyl bromoacetate, is critical. More sterically hindered secondary or tertiary halides would favor a competing E2 elimination pathway, especially given that the phenoxide, while a good nucleophile, is somewhat sterically bulky.[9] Using an ester of the haloacetic acid followed by saponification is a common and effective strategy.

Overall Reaction Scheme:

Caption: Synthesis of the carboxylic acid intermediate (I-1).

Experimental Protocol: Synthesis of (I-1)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL) and 2-tert-butylphenol (S-1 ) (10.0 g, 66.6 mmol).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.93 g, 73.2 mmol, 1.1 eq) portion-wise over 15 minutes.

-

Alkylation: After stirring at 0 °C for 30 minutes, add ethyl bromoacetate (S-2 ) (8.1 mL, 73.2 mmol, 1.1 eq) dropwise via a syringe.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

-

Saponification: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (NaOH, 5.3 g, 133 mmol, 2.0 eq) in water (20 mL) and ethanol (20 mL). Re-heat the mixture to reflux for an additional 2 hours to hydrolyze the ester.

-

Workup and Isolation: Cool the mixture and reduce the volume by approximately half using a rotary evaporator. Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and mineral oil.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of the carboxylic acid product will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product, 2-(2-tert-butylphenoxy)acetic acid (I-1 ), is typically obtained as a white solid of high purity.[11]

Quantitative Data Summary (Step 1)

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|

| 2-tert-Butylphenol | 150.22 | 10.0 g | 66.6 | 1.0 |

| Sodium Hydride (60%) | 40.00 | 2.93 g | 73.2 | 1.1 |

| Ethyl Bromoacetate | 167.00 | 8.1 mL | 73.2 | 1.1 |

| Sodium Hydroxide | 40.00 | 5.3 g | 133 | 2.0 |

Step 2: Synthesis of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide

This final step involves the formation of the target molecule through an amide bond.

Principle: Amide Coupling The condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. Direct heating is often ineffective; therefore, the carboxylic acid must first be "activated".[12] While conversion to a highly reactive acyl chloride is one option, modern peptide coupling reagents are generally preferred as they operate under milder conditions, minimize side reactions, and lead to cleaner products.[5][13]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile (1-naphthylamine).[14][15] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize the generated acids and facilitate the reaction.[14]

Experimental Protocol: Synthesis of the Target Molecule

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(2-tert-butylphenoxy)acetic acid (I-1 ) (5.0 g, 24.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Reagent Addition: Add 1-naphthylamine (S-3 ) (3.44 g, 24.0 mmol, 1.0 eq), followed by HATU (10.0 g, 26.4 mmol, 1.1 eq) and DIPEA (8.4 mL, 48.0 mmol, 2.0 eq).

-

Causality: HATU is the coupling agent that activates the carboxylic acid. DIPEA acts as a base to deprotonate the carboxylic acid and the ammonium salt formed after the amine attacks, driving the reaction forward.[5]

-

-

Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Self-Validation: This aqueous workup sequence effectively removes the excess reagents and byproducts. The acid wash removes DIPEA and any remaining amine, while the base wash removes unreacted carboxylic acid and byproducts from the HATU reagent.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product, 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide, as a pure solid.

Quantitative Data Summary (Step 2)

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|

| 2-(2-tert-butylphenoxy)acetic acid | 208.26 | 5.0 g | 24.0 | 1.0 |

| 1-Naphthylamine | 143.19 | 3.44 g | 24.0 | 1.0 |

| HATU | 380.23 | 10.0 g | 26.4 | 1.1 |

| DIPEA | 129.24 | 8.4 mL | 48.0 | 2.0 |

Overall Experimental Workflow

The entire synthesis can be visualized as a streamlined workflow from starting materials to the final, purified product.

Caption: High-level experimental workflow for the synthesis.

Conclusion

The synthesis of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide is reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by a HATU-mediated amide coupling. This pathway utilizes well-established, high-yielding reactions and common laboratory reagents. The detailed protocols and mechanistic rationale provided in this guide offer researchers a clear and reproducible method for accessing this and structurally related molecules for further investigation in drug discovery and materials science.

References

- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (2025). RSC Advances.

-

Williamson Ether Synthesis. (2022). Chemistry Steps. Available at: [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Why can't tert-butyl ether be prepared by Williamson synthesis? (2018). Quora. Available at: [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]

-

Williamson ether synthesis (video). Khan Academy. Available at: [Link]

-

2-(2-tert-butylphenoxy)acetic acid. Stenutz. Available at: [Link]

-

Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports. Available at: [Link]

-

Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2013). European Journal of Medicinal Chemistry. Available at: [Link]

-

Acetic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). The Journal of Organic Chemistry. Available at: [Link]

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry. Available at: [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (2021). Molbank. Available at: [Link]

-

N-2-Naphthalenylacetamide. PubChem. Available at: [Link]

-

N-tert-Butylacetamide. NIST WebBook. Available at: [Link]

-

AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry. Available at: [Link]

-

Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. (2024). Arabian Journal of Chemistry. Available at: [Link]

-

Amide Activation in Ground and Excited States. (2018). Molecules. Available at: [Link]

-

Acetamide, N-1-naphthalenyl-. PubChem. Available at: [Link]

-

Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (2023). EurekAlert!. Available at: [Link]

-

N-(2-TERT-BUTYLPHENYL)ACETAMIDE. precisionFDA. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- Acetamide derivatives, preparation method and application thereof. Google Patents.

Sources

- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [growingscience.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. quora.com [quora.com]

- 10. Khan Academy [khanacademy.org]

- 11. 2-(2-tert-butylphenoxy)acetic acid [stenutz.eu]

- 12. mdpi.com [mdpi.com]

- 13. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis of <i>N</i>-thianyl indole acetamide derivatives as potential plant growth regulator - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide

Introduction

In the landscape of drug discovery and materials science, the precise elucidation of a molecule's structure is paramount. 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide is a compound of interest due to its potential pharmacological activities, stemming from its constituent phenoxy acetamide and naphthalene moieties.[1][2] This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. As no direct experimental spectra are publicly available, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings and expected spectral characteristics based on analogous compounds and established principles of spectroscopic interpretation. This approach allows for a proactive understanding of the molecule's signature across various analytical techniques, forming a self-validating framework for future empirical studies.

The structural hypothesis is the foundation of our spectroscopic predictions. The molecule consists of a 2-tert-butylphenoxy group linked via an acetamide bridge to a naphthalen-1-yl group. Each component will contribute distinct and predictable signals in the ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Figure 1: Chemical structure of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of the title compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each proton.[3]

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[4]

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program, such as 'zg', is typically used.[3] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[4]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| tert-butyl (t-Bu) | ~ 1.3 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a singlet in the aliphatic region. |

| Methylene (-O-CH₂-) | ~ 4.8 | Singlet (s) | 2H | These protons are deshielded by the adjacent oxygen atom and the phenoxy ring, shifting them downfield. |

| Aromatic (Phenoxy) | 6.9 - 7.5 | Multiplet (m) | 4H | The protons on the phenoxy ring will appear as a complex multiplet due to their different electronic environments and coupling with each other. |

| Aromatic (Naphthalene) | 7.5 - 8.2 | Multiplet (m) | 7H | The seven protons of the naphthalene ring system will exhibit complex splitting patterns in the aromatic region, characteristic of substituted naphthalenes.[5][6] |

| Amide (-NH-) | ~ 10.0 | Singlet (s) | 1H | The amide proton is typically a broad singlet and appears significantly downfield due to deshielding by the carbonyl group and potential hydrogen bonding. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR, switching to the ¹³C nucleus frequency.

-

Data Acquisition: A proton-decoupled pulse program (e.g., 'zgpg') is commonly used to simplify the spectrum to singlets for each carbon.[3] A larger number of scans is necessary due to the lower natural abundance of ¹³C.

-

Data Processing and Referencing: Similar processing steps as for ¹H NMR are applied. The solvent peak is used for referencing (e.g., DMSO-d₆ at δ 39.52 ppm).[4]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| tert-butyl (CH₃) | ~ 30 | Shielded aliphatic carbons. |

| tert-butyl (quaternary C) | ~ 35 | Quaternary carbon of the tert-butyl group. |

| Methylene (-O-CH₂-) | ~ 68 | Deshielded by the adjacent oxygen atom. |

| Aromatic (Phenoxy & Naphthalene) | 110 - 155 | Aromatic carbons appear in this characteristic range. The specific shifts will depend on the substitution pattern.[7] |

| Carbonyl (-C=O) | ~ 168 | The amide carbonyl carbon is typically found in this downfield region.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (IR)

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: An FTIR spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Predicted IR Data

| Functional Group | Predicted Absorption (cm⁻¹) | Vibrational Mode | Justification |

| Amide N-H | ~ 3300 | Stretching | Characteristic for secondary amides.[9] |

| Aromatic C-H | 3100 - 3000 | Stretching | Typical for C-H bonds in aromatic rings. |

| Aliphatic C-H | 2960 - 2850 | Stretching | From the tert-butyl and methylene groups. |

| Amide C=O (Amide I) | ~ 1670 | Stretching | A strong absorption characteristic of the amide carbonyl group.[10] |

| Aromatic C=C | 1600 - 1450 | Stretching | Multiple bands are expected due to the two aromatic rings. |

| Amide N-H (Amide II) | ~ 1540 | Bending | Another characteristic band for secondary amides. |

| Ether C-O | 1250 - 1050 | Stretching | Ar-O-C stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., LC-MS).

-

Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The predicted exact mass of the molecule C₂₂H₂₃NO₂ is 345.1729 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 346.1802.[11][12]

-

Major Fragmentation Pathways:

-

Cleavage of the amide bond is a common fragmentation pathway for amides.

-

Loss of the tert-butyl group is another likely fragmentation.

-

Cleavage of the ether linkage.

-

Figure 2: Predicted major fragmentation pathways for 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide in mass spectrometry.

Conclusion

This in-depth technical guide provides a robust predictive framework for the spectroscopic characterization of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide. By deconstructing the molecule and leveraging data from analogous structures, we have established a set of expected spectral data. This guide is intended to be a valuable resource for researchers, enabling them to anticipate and interpret experimental results, thereby accelerating the process of structural confirmation and furthering the investigation of this and related compounds in drug development and materials science. The presented protocols and predicted data form a cohesive and self-validating system that awaits empirical confirmation.

References

- Renfrow, M. (2014, January 13). Mass and the Mass Spectrum.

- Azev, V. N., et al. (n.d.). 1 NMR spectra and HPLC chromatograms - PeerJ.

- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. (2013, January 15).

- Comparison between experimental infrared spectrum of acetamide and... - ResearchGate. (n.d.).

- Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological - Semantic Scholar. (2025, May 21).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).

- 2-Phenylacetamide(103-81-1) 13C NMR spectrum - ChemicalBook.

- N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem.

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (2021, October 4).

- Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem - NIH.

-

Nguyen, C. T., Bui, H. M., & Nguyen, D. H. M. (2018). Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][9][11]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. ResearchGate. Retrieved from

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center.

- Acetamide, N-ethyl-N-phenyl- - the NIST WebBook.

- N-tert-butyl-2-{4-[2-(naphthalen-2-yloxy)acetyl]-1,4-diazepan-1-yl}acetamide - Chemspace.

- N-(2-TERT-BUTYLPHENYL)ACETAMIDE - precisionFDA.

- Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. (2012, October 22).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

- 2-naphthalen-1-yl-n-(2-(2-naphthalen-1-yl-acetylamino)-ethyl)-acetamide - MilliporeSigma.

- Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on. (2023, February 6).

- A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future - MDPI. (2025, January 2).

- Figure S1-1 H NMR of tert-butyl 2-(napthalen-1-yl)ethaneperoxoate. - ResearchGate.

- 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide - Optional[1H NMR] - Spectrum - SpectraBase.

- 2-(2-tert-butylphenoxy)-n-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide - PubChemLite.

- Acetamide, 2,2,2-trifluoro-N-(2-phenylethyl)- - the NIST WebBook.

- EPA/NIH Mass Spectral Data Base - GovInfo.

Sources

- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. peerj.com [peerj.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. mdpi.com [mdpi.com]

- 6. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 11. uab.edu [uab.edu]

- 12. govinfo.gov [govinfo.gov]

Structural Elucidation and 1H NMR Spectral Analysis of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide

Introduction to the Molecular Architecture

The compound 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide is a sterically hindered, highly lipophilic aryloxyacetamide. Molecules bearing this specific structural motif—combining a bulky ortho-substituted phenoxy ether with a rigid naphthylamide—are frequently synthesized in drug discovery programs targeting transient receptor potential (TRP) channels, agricultural antifungals, and novel anti-inflammatory agents.

To confirm the structural integrity of this molecule, 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool. The spectrum must validate three distinct micro-environments: the electron-rich phenoxy system, the isolated acetamide linker, and the highly anisotropic naphthalene ring.

Causality in Chemical Shifts: The 1H NMR Profile

A high-resolution 1H NMR spectrum (e.g., 400 MHz in CDCl₃) of this compound yields a highly predictable and self-validating integration pattern totaling 23 protons . Normalizing the isolated methylene (CH₂) singlet to an integral of 2.00 acts as the internal mathematical anchor for the entire spectrum.

The Aliphatic and Amide Core

The synthesis of aryloxyacetamides typically proceeds via an Sₙ2 displacement of an α-chloroacetamide by a phenoxide anion[1]. In the 1H NMR spectrum, the methylene (CH₂) protons of phenoxyacetamides consistently resonate between 4.60 and 4.75 ppm in CDCl₃, driven by the combined electron-withdrawing effects of the ether oxygen and the amide carbonyl[2].

The tert-butyl group appears as a massive, highly shielded singlet at ~1.42 ppm. Because all nine protons are chemically and magnetically equivalent, they do not couple with any adjacent protons. The amide NH is pushed significantly downfield (~8.80 ppm) due to the deshielding cone of the adjacent carbonyl and the magnetic anisotropy of the extended π-system of the naphthalene ring[3].

The Aromatic Systems

The aromatic region (6.80–8.10 ppm) is divided into the phenoxy and naphthyl systems:

-

Phenoxy Protons (4H): The proton ortho to the ether oxygen (H-6) is the most shielded aromatic proton (~6.85 ppm) due to the electron-donating resonance effect (+R) of the oxygen lone pairs.

-

Naphthyl Protons (7H): The incorporation of the 1-naphthylamine moiety introduces a distinct downfield shift for the peri-proton (H-8)[3]. Because H-8 is spatially adjacent to the amide linkage (the "peri" position), it is caught in the deshielding region of the carbonyl group, pushing it to ~8.05 ppm as a distinct doublet.

Quantitative Data Summary

Table 1: Expected 1H NMR Chemical Shifts and Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Structural Causality & Environmental Factors |

| 1.42 | Singlet (s) | 9H | -C(CH₃)₃ | Highly shielded by methyl electron clouds; confirms the tert-butyl moiety. |

| 4.75 | Singlet (s) | 2H | -O-CH₂-CO- | Deshielded by the adjacent electronegative ether oxygen and carbonyl anisotropic effects. |

| 6.85 | Doublet of doublets (dd) | 1H | Phenoxy (H-6) | Shielded by the +R effect of the ether oxygen; located ortho to the linkage. |

| 6.95 – 7.20 | Multiplet (m) | 2H | Phenoxy (H-4, H-5) | Standard aromatic resonance; slightly shielded relative to benzene. |

| 7.35 | Doublet of doublets (dd) | 1H | Phenoxy (H-3) | Deshielded by the steric compression of the adjacent tert-butyl group. |

| 7.50 – 7.60 | Multiplet (m) | 3H | Naphthyl (H-5, H-6, H-7) | Distal protons on the unsubstituted ring of the naphthalene system. |

| 7.75 | Doublet (d) | 1H | Naphthyl (H-4) | Deshielded by the extended π-conjugation of the bicyclic system. |

| 7.85 | Triplet (t) | 1H | Naphthyl (H-3) | Standard scalar coupling (³J) to H-2 and H-4. |

| 7.95 | Doublet (d) | 1H | Naphthyl (H-2) | Deshielded by the electron-withdrawing nature of the amide nitrogen. |

| 8.05 | Doublet (d) | 1H | Naphthyl (H-8) | Peri-effect: Extreme deshielding due to spatial proximity to the amide carbonyl. |

| 8.80 | Broad singlet (br s) | 1H | Amide -NH- | Broadened by ¹⁴N quadrupolar relaxation; highly deshielded by hydrogen bonding and ring current. |

Experimental Workflow: Synthesis and NMR Sample Preparation

To ensure the NMR data is reliable, the sample preparation must function as a self-validating system . Impurities, unreacted starting materials, or poor solvent choice will disrupt the integration ratios, causing the validation to fail.

Step-by-Step Methodology

Step 1: Sₙ2 Etherification

-

Charge a flame-dried flask with 2-chloro-N-(naphthalen-1-yl)acetamide (1.0 eq) and 2-tert-butylphenol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide anion. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, hyper-activating the phenoxide for the Sₙ2 attack on the α-carbon of the chloride.

-

Stir at 60 °C for 4 hours until TLC indicates complete consumption of the chloride.

Step 2: Purification

-

Quench with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer 3x with brine to remove residual DMF.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound as a crystalline solid (>98% purity).

Step 3: NMR Sample Preparation & Acquisition

-

Dissolve 15 mg of the purified solid in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons (preserving the NH signal) and provides a non-polar environment that prevents molecular aggregation. TMS acts as the absolute 0.00 ppm reference.

-

Transfer to a 5 mm NMR tube and acquire the spectrum at 298 K using a standard 1D proton pulse sequence (zg30).

-

Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds. Causality: The tert-butyl group contains 9 protons that relax slowly. If the pulse repetition is too fast, these protons will not fully relax to equilibrium, resulting in an artificially low integration (e.g., 7H instead of 9H), causing the self-validation check to fail.

Synthetic workflow and NMR preparation for 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide.

Structural Validation via 2D NMR (HMBC)

While 1D 1H NMR provides integration and chemical environments, it cannot definitively prove that the phenoxy group and the naphthylamide are covalently linked. To achieve absolute structural confidence, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC detects long-range (²J and ³J) couplings between protons and carbons. For this molecule, the isolated methylene (CH₂) protons at 4.75 ppm act as the critical observational node.

-

They must show a ²J correlation to the amide carbonyl carbon (~166.0 ppm).

-

They must show a ³J correlation across the ether oxygen to the ipso-carbon of the phenoxy ring (~155.0 ppm). If both correlations are present, the exact molecular connectivity is irrefutably proven.

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the acetamide linkage.

References[2] Title: Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol | Source: ACS Publications | URL: Link[1] Title: Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives | Source: ChemRxiv | URL: Link[3] Title: A benzimidazole-based compound which is highly selective and sensitive towards ATP | Source: RSC Advances | URL: Link

Sources

Mass Spectrometry of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide: A Technical Guide for LC-MS/MS Workflows

Executive Summary

The structural elucidation and quantification of synthetic aryloxyacetamides are critical in modern drug development and agrochemical screening. The compound 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide (Molecular Formula: C₂₂H₂₃NO₂, Monoisotopic Mass: 333.1729 Da) presents a unique analytical profile due to the combination of a bulky, electron-rich tert-butylphenoxy moiety and a rigid naphthalen-1-yl acetamide core.

This whitepaper provides an in-depth mechanistic breakdown of its ionization dynamics and collision-induced dissociation (CID) pathways. By understanding the causality behind these gas-phase fragmentations, scientists can design highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Structural Analysis & Ionization Dynamics

To optimize mass spectrometric detection, we must first analyze the proton affinity of the target molecule. The compound features two primary heteroatom sites capable of sequestering a proton during Electrospray Ionization (ESI):

-

The Amide Nitrogen/Oxygen: The secondary amide acts as the primary protonation site. The resonance stabilization between the carbonyl oxygen and the nitrogen lone pair creates a highly receptive basic moiety.

-

The Ether Oxygen: While less basic than the amide, the ether oxygen can also accept a proton, particularly under highly acidic mobile phase conditions.

Causality of Experimental Choice: We select Positive Ion Mode ESI (ESI+) using a mobile phase modifier of 0.1% Formic Acid. The formic acid ensures complete protonation of the amide group, forming the stable [M+H]⁺ precursor ion at m/z 334.180. This protonation is not merely for signal enhancement; it is the mechanistic prerequisite for driving the "mobile proton model" during downstream CID, which is required to initiate predictable amide bond cleavage[1].

Collision-Induced Dissociation (CID) Mechanistic Pathways

When the [M+H]⁺ precursor ion is isolated and subjected to CID using an inert collision gas (e.g., Argon or Nitrogen), the kinetic energy is converted into internal vibrational energy. For 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide, the fragmentation follows three distinct, predictable pathways.

Pathway A: Amide Bond Cleavage (The Mobile Proton Model)

Following the mobile proton model, the ionizing proton migrates to the amide nitrogen, weakening the C-N bond[1]. Upon collision, this bond cleaves heterolytically, yielding two highly diagnostic fragments:

-

Acylium Ion (m/z 191.11): The charge is retained on the phenoxy-carbonyl fragment (C₁₂H₁₅O₂⁺).

-

Naphthylamine Cation (m/z 144.08): Alternatively, the charge is retained on the naphthylamine fragment (C₁₀H₁₀N⁺), a highly stable aromatic system.

Pathway B: Ether Bond Cleavage

Ether linkages adjacent to aromatic rings are susceptible to cleavage, often driven by the stability of the resulting phenoxy radicals or cations[2]. The cleavage of the C-O bond results in the loss of the 2-tert-butylphenol moiety, leaving a reactive ketene-like or carbocationic species on the naphthylacetamide core. Alternatively, charge retention on the phenolic moiety yields a 2-tert-butylphenol cation at m/z 151.11[3].

Pathway C: Alkyl Group Fragmentation

The bulky tert-butyl group is highly labile under moderate-to-high collision energies. It typically undergoes a neutral loss of isobutylene (C₄H₈, 56.06 Da) via a cyclic transition state, resulting in a product ion at m/z 278.12. Additionally, the loss of a methyl radical (-15 Da) can occur, forming a stable tertiary carbocation[4].

Fig 2. Primary CID fragmentation pathways of the target aryloxyacetamide.

Quantitative Data Presentation

To facilitate Multiple Reaction Monitoring (MRM) method development, the theoretical exact masses of the precursor and primary product ions are summarized below.

Table 1: Diagnostic Product Ions in Positive ESI-MS/MS

| Ion Identity | Elemental Composition | Exact Mass (m/z) | Optimal CE (eV)* | Diagnostic Utility |

| Precursor [M+H]⁺ | C₂₂H₂₄NO₂⁺ | 334.1801 | 10 | Parent Ion Selection |

| Acylium Fragment | C₁₂H₁₅O₂⁺ | 191.1072 | 20 - 25 | Primary Quantifier |

| Naphthylamine | C₁₀H₁₀N⁺ | 144.0813 | 25 - 30 | Secondary Qualifier |

| Phenolic Cation | C₁₀H₁₃O⁺ | 151.1123 | 30 - 35 | Structural Confirmation |

| Isobutylene Loss | C₁₈H₁₆NO₂⁺ | 278.1175 | 15 - 20 | Low-Energy Qualifier |

*Collision Energy (CE) values are generalized for triple quadrupole (QqQ) systems and should be empirically tuned.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A robust analytical method must be self-validating. The following protocol integrates System Suitability Testing (SST) and matrix controls to ensure data integrity.

Fig 1. End-to-end LC-MS/MS analytical workflow for aryloxyacetamide quantification.

Step 1: Sample Preparation & Internal Standardization

-

Action: Spike all biological or synthetic matrix samples with a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analog) prior to extraction.

-

Causality: The internal standard corrects for matrix effects (ion suppression/enhancement) during ESI and accounts for physical losses during Solid Phase Extraction (SPE). This creates a self-validating recovery metric.

Step 2: Chromatographic Separation (RP-UHPLC)

-

Column: Sub-2 µm C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phases:

-

Phase A: LC-MS grade H₂O + 0.1% Formic Acid.

-

Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Causality: The highly hydrophobic tert-butyl and naphthyl groups ensure strong retention on a C18 stationary phase. A rapid organic gradient elutes the compound as a sharp peak, maximizing the concentration of the analyte entering the source per unit time, thereby boosting the signal-to-noise (S/N) ratio.

Step 3: MS Source Optimization

-

Capillary Voltage: +3.5 kV.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Causality: The high desolvation temperature and gas flow are required to efficiently evaporate the highly aqueous initial mobile phase, preventing droplet freezing and ensuring efficient gas-phase ion release.

Step 4: System Suitability and Blank Verification

-

Action: Run a double blank (matrix without analyte or IS), a single blank (matrix with IS only), and an SST standard before the analytical batch.

-

Causality: The double blank proves the absence of column carryover from previous runs. The single blank verifies that the internal standard does not contain unlabeled impurities that could artificially inflate the target analyte's quantitative reading.

References

-

Proton-Driven Amide Bond-Cleavage Pathways of Gas-Phase Peptide Ions Lacking Mobile Protons. Journal of the American Chemical Society - ACS Publications.[Link]

-

Structural Characterization of Phenoxy Radical with Mass-Correlated Broadband Microwave Spectroscopy. The Journal of Physical Chemistry Letters - ACS Publications.[Link]

-

Mechanism of anaerobic ether cleavage: Conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium SP. ResearchGate.[Link]

-

Letter: The use of 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile as a matrix for matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate.[Link]

Sources

In Vitro Biological Activity of N-Substituted Acetamide Derivatives: A Comprehensive Technical Guide

Executive Summary

N-substituted acetamide derivatives represent a highly privileged class of pharmacophores in modern medicinal chemistry. The acetamide linkage (–NH–CO–CH₂–) provides a robust scaffold capable of acting as both a hydrogen bond donor and acceptor. This structural duality mimics peptide bonds, facilitating high-affinity interactions with diverse protein targets while allowing for precise tuning of lipophilicity and steric bulk through N-substitution. This whitepaper synthesizes recent in vitro data, detailing the mechanistic pathways, quantitative efficacy, and standardized experimental protocols for evaluating these versatile compounds across oncology, immunology, infectious diseases, and neuropharmacology.

Key Biological Activities & Mechanistic Pathways

P2Y14 Receptor Antagonism & Anti-Inflammatory Activity

The P2Y14 receptor (P2Y14R) is a G-protein-coupled receptor (GPCR) activated by uridine 5'-diphosphate-glucose (UDP-glucose). It plays a pivotal role in mediating inflammatory responses, particularly in monosodium urate (MSU)-induced acute gouty arthritis.

Recent molecular hybridization studies have identified specific N-substituted acetamide derivatives—such as N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide—as highly potent, non-zwitterionic P2Y14R antagonists. These compounds exhibit strong receptor binding (IC₅₀ = 0.6 nM) and high selectivity[1]. Mechanistically, by blocking P2Y14R, these derivatives inhibit the downstream assembly of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, thereby preventing Caspase-1 activation, gasdermin D (GSDMD)-mediated pyroptosis, and the subsequent release of pro-inflammatory cytokines like IL-1β[2].

Mechanism of P2Y14R antagonism by N-substituted acetamides inhibiting NLRP3-mediated pyroptosis.

Anticancer and Antiestrogenic Activity

When linked to coumarin or benzimidazole scaffolds, N-substituted acetamides exhibit potent in vitro cytotoxicity against various cancer cell lines, bypassing common multidrug resistance mechanisms. For example, 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides function as nonsteroidal antiestrogens and aromatase inhibitors. A specific piperidin-1-yl derivative demonstrated an IC₅₀ of 0.32 µM against the MCF-7 breast cancer cell line, significantly outperforming standard chemotherapeutics like camptothecin[3]. Similarly, benzimidazole-linked acetamides have shown selective cytotoxicity against HCT116 colorectal cancer cells (IC₅₀ = 0.0058 µM/ml)[4].

Antimicrobial and Antitubercular Efficacy

Derivatives such as 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides have emerged as excellent broad-spectrum antimicrobial agents. In vitro assays reveal potent minimum inhibitory concentrations (MICs) as low as 0.027 µM/ml against Gram-positive/negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger[4]. Furthermore, their antitubercular activity against Mycobacterium tuberculosis H37Rv is driven by the direct inhibition of vital mycobacterial enzymes: isocitrate lyase, pantothenate synthetase, and chorismate mutase[5].

Acetylcholinesterase (AChE) Inhibition

In neuropharmacology, N-substituted quinazolinthioacetamide candidates have been rationally designed based on the donepezil pharmacophore for Alzheimer's disease. These compounds demonstrate high selectivity and inhibitory potency against AChE over butyrylcholinesterase (BuChE), with top candidates achieving IC₅₀ values around 9.26 nM, surpassing the clinical standard donepezil[6].

Quantitative Data Summary

The following table synthesizes the in vitro potency of various N-substituted acetamide derivatives across different biological targets, providing a benchmark for lead optimization.

| Compound Class | Primary Target / Cell Line | Biological Activity | Potency (IC₅₀ / MIC) | Reference |

| Benzimidazole-Acetamide | P2Y14 Receptor | Anti-inflammatory | IC₅₀ = 0.6 nM | 1 |

| Quinazoline-Thioacetamide | Acetylcholinesterase (AChE) | Neuroprotective | IC₅₀ = 9.26 nM | 6 |

| Coumarin-4-Acetamide | MCF-7 (Breast Cancer) | Antiestrogenic / Cytotoxic | IC₅₀ = 0.32 µM | 3 |

| Benzimidazole-Thioacetamide | HCT116 (Colorectal Cancer) | Cytotoxic | IC₅₀ = 0.0058 µM/ml | 4 |

| Benzimidazole-Thioacetamide | Gram (+/-) Bacteria | Antibacterial | MIC = 0.027 µM/ml | 4 |

Standardized In Vitro Experimental Protocols

To ensure reproducibility, scientific rigor, and self-validation, the following methodologies are established for evaluating N-substituted acetamides. Each protocol embeds internal controls to validate the causality of the observed biological effects.

Standardized in vitro screening workflow for N-substituted acetamide derivatives.

Protocol 1: P2Y14R Antagonism Assay (cAMP/Calcium Flux)

-

Causality & Rationale: P2Y14R is a GPCR; its activation modulates intracellular calcium and cAMP. Measuring the suppression of these secondary messengers directly validates receptor antagonism.

-

Methodology:

-

Cell Preparation: Seed CHO cells stably expressing human P2Y14R in 384-well plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Pre-incubate cells with varying concentrations of the N-substituted acetamide derivative (0.1 nM to 10 µM) for 30 minutes. Self-Validation: Include a known P2Y14R antagonist as a positive control and DMSO (0.1%) as a vehicle control to rule out solvent toxicity.

-

Agonist Stimulation: Add UDP-glucose (EC₈₀ concentration) to induce receptor activation.

-

Detection: For calcium flux, utilize a fluorescent calcium indicator (e.g., Fluo-4 AM) and read kinetics on a FLIPR system. For cAMP, lyse cells and use a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

-

Data Analysis: Normalize data to vehicle controls. Calculate IC₅₀ using non-linear regression (four-parameter logistic equation).

-

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

-

Causality & Rationale: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This reduction directly correlates with the number of metabolically active (viable) cells, providing a reliable readout for anticancer efficacy.

-

Methodology:

-

Cell Seeding: Seed MCF-7 or HCT116 cells in 96-well plates at a density of 5 × 10³ cells/well. Allow 24 hours for attachment.

-

Treatment: Treat cells with serial dilutions of coumarin- or benzimidazole-acetamides (0.1 µM to 100 µM) for 48 hours. Self-Validation: Include camptothecin or 5-fluorouracil as standard reference drugs to benchmark potency.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

-

Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to untreated controls to determine the IC₅₀.

-

Protocol 3: Antimicrobial Broth Microdilution (MIC Determination)

-

Causality & Rationale: This protocol determines the lowest concentration of the antimicrobial agent that completely inhibits visible growth, providing a standardized, universally accepted metric for antibacterial/antifungal potency.

-

Methodology:

-

Inoculum Preparation: Prepare bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans) suspensions adjusted to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the synthesized acetamides in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).

-

Inoculation: Add 10 µL of the standardized inoculum to each well (final volume 100 µL).

-

Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Readout: Visually inspect for turbidity. The MIC is defined as the lowest concentration exhibiting no visible growth. Self-Validation: Include cefadroxil and fluconazole as positive controls, and uninoculated broth as a sterility control.

-

References

- Title: Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)

- Source: Journal of Medicinal Chemistry (ACS)

- Source: RSC Advances (PMC)

- Source: Molecules (MDPI)

Sources

- 1. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of Novel Acetamide Compounds

Introduction: The Acetamide Scaffold as a Privileged Structure in Drug Discovery

The acetamide group (CH₃CONH–) is a deceptively simple yet profoundly significant functional group in modern medicinal chemistry. Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with its tunable physicochemical properties, has established it as a critical structural motif in a vast array of therapeutic agents.[1] From common analgesics to cutting-edge cancer therapies, acetamide derivatives have demonstrated a remarkable diversity of biological activities.[2][3] This versatility arises from the scaffold's capacity to be synthetically modified, allowing for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with specific biological targets.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a strategic and logical framework for elucidating the mechanism of action (MoA) of novel acetamide compounds. As a Senior Application Scientist, my objective is to explain not just what to do, but why each experimental choice is made, ensuring a robust and self-validating investigational cascade. We will journey from initial phenotypic observations to precise target identification, validation, and pathway analysis, equipping you with the knowledge to transform a promising hit compound into a well-understood drug candidate.

Part 1: Foundational Analysis - From Cellular Effect to Putative Target

The first critical phase of any MoA investigation is to characterize the compound's biological effect at a cellular level and then use this information to generate hypotheses about its molecular target.

Quantifying Cellular Impact: The Dose-Response Cytotoxicity Assay

Before any mechanistic work can begin, it is imperative to understand the concentration at which the novel acetamide compound exerts a biological effect. The MTT assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as a reliable indicator of cell viability.[2]

Causality Behind the Choice: The primary goal here is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%.[2] This value is fundamental; it dictates the concentrations used in all subsequent experiments. Using concentrations far above the IC50 may lead to non-specific, off-target effects, while sub-optimal concentrations may show no effect, even if the compound is on-target.

Experimental Protocol: MTT Assay for Cell Viability [2]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the novel acetamide compound in culture medium. Treat the cells with this concentration gradient (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Novel Acetamide-01 | MCF-7 (Breast) | [Experimental Value] | Doxorubicin | [Reference Value] |

| Novel Acetamide-01 | A549 (Lung) | [Experimental Value] | Cisplatin | [Reference Value] |

| Novel Acetamide-01 | HL-60 (Leukemia) | [Experimental Value] | Doxorubicin | [Reference Value] |

Identifying the Molecular Target

With a confirmed cellular phenotype (e.g., cytotoxicity), the next challenge is to identify the direct molecular target. This is often the most difficult step in MoA studies. Common targets for acetamide derivatives include histone deacetylases (HDACs), tubulin, and cyclooxygenase (COX) enzymes.[1][4][5]

Workflow: From Phenotype to Validated Target The following workflow illustrates a logical progression for identifying and validating the molecular target of a novel compound.

Caption: A logical workflow for drug target identification and validation.

Part 2: Target Validation and Mechanistic Deep-Dive

Once a putative target is identified, rigorous validation is required. Here, we explore common mechanisms for acetamide compounds and the specific assays used to confirm them.

Case Study 1: Acetamide as a Tubulin Polymerization Inhibitor

Many potent anticancer agents, including natural products like colchicine and combretastatin A-4, function by disrupting microtubule dynamics.[4][6][7] Acetamide derivatives have been successfully designed to target the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to G2/M phase cell cycle arrest and apoptosis.[4][8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay This assay directly measures the compound's effect on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.

-

Reagents: Tubulin ( >99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and the novel acetamide compound.

-

Preparation: Resuspend tubulin in buffer on ice. Prepare serial dilutions of the acetamide compound. Use paclitaxel as a positive control for polymerization promotion and colchicine or combretastatin A-4 as a positive control for inhibition.

-

Reaction Setup: In a 96-well plate, add buffer, GTP, and the test compound or control.

-

Initiation: Initiate polymerization by adding the tubulin solution to each well and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitoring: Measure the change in absorbance (light scatter) at 340 nm every minute for 60 minutes.

-

Analysis: Plot absorbance versus time. An effective inhibitor will reduce the rate of polymerization (slope) and the maximum polymer mass (Vmax) compared to the vehicle control.[7][8]

Case Study 2: Acetamide as a Histone Deacetylase (HDAC) Inhibitor

HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression.[5][9] Inhibition of HDACs results in hyperacetylation of histones, which opens up the chromatin structure and allows for the expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[10] Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group; the acetamide moiety can be a key part of these structures.

Signaling Pathway: HDAC-Mediated Gene Silencing and its Inhibition

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Colchicine-like β-acetamidoketones as inhibitors of microtubule polymerization: Design, synthesis and biological evaluation of in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Guide to the Structure-Activity Relationship of Tert-Butylphenoxy Acetamides

Introduction: The Versatile Scaffold of Tert-Butylphenoxy Acetamides

The tert-butylphenoxy acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of this chemical class against various therapeutic targets, including viruses, bacteria, and enzymes implicated in neurodegenerative diseases. By dissecting the intricate interplay between molecular architecture and biological function, we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of tert-butylphenoxy acetamides and unlock their full therapeutic potential. Our narrative will delve into the causality behind experimental choices, offering a field-proven perspective on the design and optimization of novel therapeutic agents based on this promising scaffold.

Core Molecular Architecture

The fundamental structure of a tert-butylphenoxy acetamide consists of three key components: a tert-butyl-substituted phenyl ring, an ether linkage to an acetamide moiety, and a terminal amide group. The inherent lipophilicity imparted by the tert-butyl group, combined with the hydrogen bonding capabilities of the acetamide linker, provides a unique foundation for molecular recognition at various biological targets.

Caption: General synthetic workflow for tert-butylphenoxy acetamides.

II. Antibacterial and Antiplasmodial Activities

The tert-butylphenoxy acetamide scaffold has also been explored for its potential in combating bacterial and parasitic infections.

Antibacterial Applications

Multivalent derivatives of thiacalixa[1]rene incorporating tert-butylphenoxy acetamide moieties have been synthesized and evaluated for their antibacterial activity. These complex structures leverage the presentation of multiple binding groups to potentially enhance their interaction with bacterial cell surfaces or intracellular targets.

Antiplasmodial Activity

In the search for new treatments for malaria, 2-phenoxybenzamides, which share structural similarities with tert-butylphenoxy acetamides, have shown promising antiplasmodial activity against Plasmodium falciparum. [1] Structure-Activity Relationship Observations:

-

Phenoxy Ring Substitution: In a series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was generally found to be advantageous for antiplasmodial activity compared to an unsubstituted phenoxy ring. [1]* Amide Substituent: The nature of the substituent on the terminal amide nitrogen significantly impacts both potency and cytotoxicity. For instance, replacing a tert-butyloxycarbonyl (Boc) group with a pivaloyl group in certain derivatives led to sub-micromolar antiplasmodial activity and reduced cytotoxicity. [1]

Compound Series Target Key SAR Finding Reference Thiacalixa[1]rene derivatives Bacteria Multivalency enhances activity | 2-Phenoxybenzamides | P. falciparum | 4-fluorophenoxy and N-pivaloyl groups improve activity and selectivity | [1]|

III. Targeting Neurological Disorders: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. QSAR studies have been conducted on 2-phenoxyacetamide derivatives as selective MAO-B inhibitors. [2][3] Key Determinants of MAO-B Inhibition:

-

Molecular Weight: For a series of 2-phenoxyacetamide derivatives, molecular weight was found to be positively correlated with MAO-B inhibitory activity, suggesting that larger, more complex molecules may have better binding affinity. [3]* Pharmacokinetic Properties: Computational (in silico) studies, such as PreADMET analysis, are crucial in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. For MAO-B inhibitors intended for neurological disorders, the ability to cross the blood-brain barrier (BBB) is a critical parameter that can be predicted computationally. [2]

Caption: Interplay of structural modifications and biological activities.

IV. Future Directions and Conclusion

The tert-butylphenoxy acetamide scaffold represents a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships explored in this guide highlight several key principles for the design of potent and selective molecules. The lipophilic tert-butyl group consistently serves as a valuable anchor for binding to hydrophobic pockets in various protein targets. The acetamide linker and terminal amide offer opportunities for fine-tuning potency and selectivity through modifications that alter hydrogen bonding patterns and introduce conformational constraints.

Future research in this area should continue to leverage a combination of synthetic chemistry, biological screening, and computational modeling to further elucidate the nuances of the SAR for this versatile scaffold. The development of novel derivatives with improved pharmacokinetic and safety profiles will be crucial for translating the promising in vitro and in vivo activities observed to date into clinically successful therapeutics. This in-depth understanding of the SAR of tert-butylphenoxy acetamides will undoubtedly empower researchers to design the next generation of drugs for a wide range of diseases.

References

-

Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalixa[1]rene with Hydroxyl and Amine Groups. MDPI. Available at: [Link]

-

Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. PrepChem.com. Available at: [Link]

-

Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ScienceDirect. Available at: [Link]